- Preparation of pyrazolopyrimidine compounds as TSPO ligands for PET imaging, United States, , ,

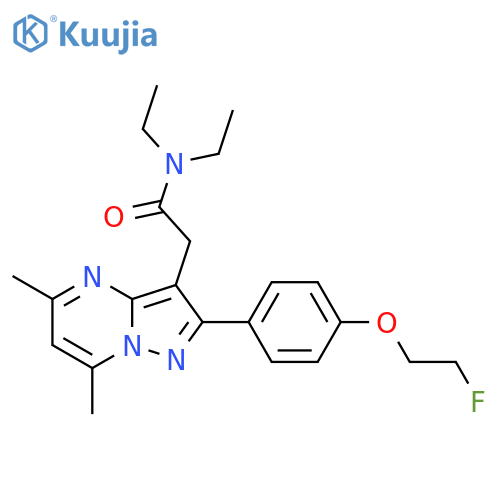

Cas no 958233-07-3 (DPA-714)

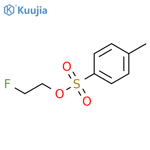

DPA-714 structure

Nome do Produto:DPA-714

N.o CAS:958233-07-3

MF:C22H27FN4O2

MW:398.473788499832

CID:4738840

DPA-714 Propriedades químicas e físicas

Nomes e Identificadores

-

- Y1H4D2VKZD

- N,N-diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide

- 2-(2-(4-(2-Fluoroethoxy)phenyl)-5,7-dimethylpyrazolo(1,5-a)pyrimidin-3-yl)-N,N-diethylacetamide

- 2-(2-(4-(2-Fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-N,N-diethylacetamide

- FLZZFWBNYJNHMY-UHFFFAOYSA-N

- [18F]D

- BDBM50243007

- J2.865.885K

- n,n-diethyl-2-{2-[4-(2-fluoro-ethoxy)-phenyl]-5,7-dimeth

- N,N-Diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-acetamide (ACI)

- 2-[2-[4-(2-Fluoroethoxy)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]-N,N-diethylacetamide

- DPA 714

- DPA-714

-

- Inchi: 1S/C22H27FN4O2/c1-5-26(6-2)20(28)14-19-21(17-7-9-18(10-8-17)29-12-11-23)25-27-16(4)13-15(3)24-22(19)27/h7-10,13H,5-6,11-12,14H2,1-4H3

- Chave InChI: FLZZFWBNYJNHMY-UHFFFAOYSA-N

- SMILES: FCCOC1C=CC(=CC=1)C1C(CC(N(CC)CC)=O)=C2N=C(C)C=C(C)N2N=1

Propriedades Computadas

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 5

- Contagem de Átomos Pesados: 29

- Contagem de Ligações Rotativas: 8

- Complexidade: 525

- Superfície polar topológica: 59.7

DPA-714 Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Biosynth | INB23307-1 mg |

DPA-714 |

958233-07-3 | 1mg |

$86.63 | 2023-01-04 | ||

| MedChemExpress | HY-122607-50mg |

DPA-714 |

958233-07-3 | 99.89% | 50mg |

¥11000 | 2023-07-26 | |

| MedChemExpress | HY-122607-10mM*1mLinDMSO |

DPA-714 |

958233-07-3 | 99.89% | 10mM*1mLinDMSO |

¥2860 | 2023-07-26 | |

| Biosynth | INB23307-50 mg |

DPA-714 |

958233-07-3 | 50mg |

$1,351.50 | 2023-01-04 | ||

| MedChemExpress | HY-122607-100mg |

DPA-714 |

958233-07-3 | 99.89% | 100mg |

¥19000 | 2023-07-11 | |

| Biosynth | INB23307-10 mg |

DPA-714 |

958233-07-3 | 10mg |

$450.50 | 2023-01-04 | ||

| Biosynth | INB23307-25 mg |

DPA-714 |

958233-07-3 | 25mg |

$844.75 | 2023-01-04 | ||

| MedChemExpress | HY-122607-1mg |

DPA-714 |

958233-07-3 | 99.89% | 1mg |

¥1040 | 2024-04-15 | |

| 1PlusChem | 1P01RL5Y-5mg |

Pyrazolo[1,5-a]pyrimidine-3-acetamide, N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethyl- |

958233-07-3 | 99% | 5mg |

$347.00 | 2024-04-19 | |

| 1PlusChem | 1P01RL5Y-50mg |

Pyrazolo[1,5-a]pyrimidine-3-acetamide, N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethyl- |

958233-07-3 | 99% | 50mg |

$1639.00 | 2024-04-19 |

DPA-714 Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 15 min, 120 °C

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Dimethylformamide ; 48 h, rt

Referência

- Preparation of 2-arylpyrazolo[1,5-a]pyrimidin-3-yl acetamide derivatives as ligands for translocator protein (18 kDa), World Intellectual Property Organization, , ,

Método de produção 3

Condições de reacção

1.1 Reagents: Hydrogen bromide Solvents: Ethanol , Water ; 45 min, 180 °C

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C; 0 °C → rt

1.3 Solvents: Tetrahydrofuran ; 30 min, 120 °C

1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C; 0 °C → rt

1.3 Solvents: Tetrahydrofuran ; 30 min, 120 °C

Referência

- Synthesis and Structure-Activity Relationships of 5,6,7-Substituted Pyrazolopyrimidines: Discovery of a Novel TSPO PET Ligand for Cancer Imaging, Journal of Medicinal Chemistry, 2013, 56(8), 3429-3433

Método de produção 4

Condições de reacção

Referência

- Preparation of imidazo[1,2-a]pyridines as fluorinated ligands for targeting peripheral benzodiazepine receptors, World Intellectual Property Organization, , ,

Método de produção 5

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 5 °C; 5 °C → rt

1.2 Solvents: Dichloromethane ; 16 h, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Solvents: Dichloromethane ; 16 h, 60 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referência

- Efficient tritiation of the translocator protein (18 kDa) selective ligand DPA-714, Journal of Labelled Compounds and Radiopharmaceuticals, 2015, 58(1), 1-6

Método de produção 6

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 12 - 20 h, 40 °C

Referência

- A practical, multigram synthesis of the 2-(2-(4-alkoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide (DPA) class of high affinity translocator protein (TSPO) ligands, Tetrahedron Letters, 2012, 53(29), 3780-3783

Método de produção 7

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 0 °C; 0 °C → rt

1.2 Solvents: Tetrahydrofuran ; 15 min, 120 °C

1.2 Solvents: Tetrahydrofuran ; 15 min, 120 °C

Referência

- Microwave-assisted organic synthesis of a high-affinity pyrazolo-pyrimidinyl TSPO ligand, Tetrahedron Letters, 2010, 51(35), 4595-4598

Método de produção 8

Condições de reacção

1.1 Reagents: Triphenylphosphine , Diisopropyl azodicarboxylate Solvents: Dimethylformamide ; 48 h, rt

Referência

- DPA-714, a new translocator protein-specific ligand: synthesis, radiofluorination, and pharmacologic characterization, Journal of Nuclear Medicine, 2008, 49(5), 814-822

Método de produção 9

Condições de reacção

Referência

- Effects of Translocator Protein (18 kDa) Ligands on Microglial Activation and Neuronal Death in the Quinolinic-Acid-Injected Rat Striatum, ACS Chemical Neuroscience, 2012, 3(2), 114-119

Método de produção 10

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 10 min, 5 °C; 5 °C → rt

1.2 Solvents: Dichloromethane ; rt → 60 °C; overnight, 60 °C

1.2 Solvents: Dichloromethane ; rt → 60 °C; overnight, 60 °C

Referência

- Radiosynthesis of [18F]DPA-714, a selective radioligand for imaging the translocator protein (18 kDa) with PET, Journal of Labelled Compounds and Radiopharmaceuticals, 2008, 51(7), 286-292

Método de produção 11

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 Solvents: Dimethylformamide ; rt

1.2 Solvents: Dimethylformamide ; rt

Referência

- Pyrazolo[1,5-a]pyrimidine acetamides: 4-Phenyl alkyl ether derivatives as potent ligands for the 18 kDa translocator protein (TSPO), Bioorganic & Medicinal Chemistry Letters, 2010, 20(19), 5799-5802

DPA-714 Raw materials

- 1-Bromo-2-fluoroethane

- Pyrazolo[1,5-a]pyrimidine-3-acetamide, N,N-diethyl-2-(4-methoxyphenyl)-5,7-dimethyl-

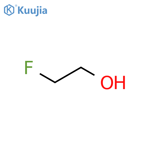

- 2-Fluoroethanol

- 2-Fluoroethyl Tosylate

- Pyrazolo[1,5-a]pyrimidine-3-acetamide,N,N-diethyl-2-(4-hydroxyphenyl)-5,7-dimethyl-

DPA-714 Preparation Products

DPA-714 Literatura Relacionada

-

Mohamed M. Hammouda,Hatem E. Gaffer,Khaled M. Elattar RSC Med. Chem. 2022 13 1150

-

Pooja Srivastava,Ankur Kaul,Himanshu Ojha,Pravir Kumar,Anjani K. Tiwari RSC Adv. 2016 6 114491

-

Hebaalla Agha,Christopher R. McCurdy RSC Med. Chem. 2021 12 154

-

Christos Tapeinos,Matteo Battaglini,Attilio Marino,Gianni Ciofani J. Mater. Chem. B 2020 8 6233

-

Masayuki Fujinaga,Katsushi Kumata,Yiding Zhang,Akiko Hatori,Tomoteru Yamasaki,Wakana Mori,Takayuki Ohkubo,Lin Xie,Nobuki Nengaki,Ming-Rong Zhang Org. Biomol. Chem. 2018 16 8325

958233-07-3 (DPA-714) Produtos relacionados

- 1197239-04-5(N-Methyl 3,5-Dichloroaniline Hydrochloride)

- 182319-41-1(2,3,4-Trimethoxybenzenethiol)

- 1502476-95-0(1-(2-methylpyridin-4-yl)cyclopentylmethanamine)

- 66046-45-5(5-(Bromomethyl)-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole)

- 2680855-78-9(tert-butyl N-(2-tert-butyl-6-chloropyrimidin-4-yl)carbamate)

- 32316-90-8(biphenyl-3,4'-diamine)

- 2218436-83-8(rac-(1R,3r,5S)-6,6-difluorobicyclo3.1.0hexan-3-amine hydrochloride)

- 4712-55-4(Diphenyl phosphite)

- 353754-92-4(Biocytinamidoethyl Methanethiosulfonate, Trifluroacetic Acid Salt)

- 1207041-23-3(N-butyl-4-[2-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:958233-07-3)DPA-714

Pureza:99%/99%/99%/99%/99%

Quantidade:5mg/10mg/25mg/50mg/100mg

Preço ($):189.0/304.0/544.0/945.0/1282.0